(4-Chloro-3-hydroxyphenyl)acetonitrile

Synthetic Chemistry Demethylation Process Optimization

Sourcing halogenated phenolic nitriles with precise substitution patterns often leads to analogs with unpredictable reactivity. (4-Chloro-3-hydroxyphenyl)acetonitrile (CAS 936727-34-3) provides a structurally verified solution. - High-yielding demethylation route (85%) ensures reliable incorporation into heterocyclic libraries. - Distinct 4-chloro-3-hydroxy substitution enables specific CCR5 antagonist development. - Consistent white to off-white crystalline solid with a melting point of 140-143°C simplifies quality verification.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
Cat. No. B8719682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-hydroxyphenyl)acetonitrile
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC#N)O)Cl
InChIInChI=1S/C8H6ClNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3H2
InChIKeyAUSPPXLBZOTTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chloro-3-hydroxyphenyl)acetonitrile Sourcing Guide


(4-Chloro-3-hydroxyphenyl)acetonitrile (CAS 936727-34-3) is a halogenated phenolic nitrile with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol . It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals , and is commercially supplied as a white to off-white crystalline solid with a melting point of 140-143°C . This procurement guide evaluates its specific, verifiable advantages over its closest structural analogs to inform scientific selection.

(4-Chloro-3-hydroxyphenyl)acetonitrile: Why Analogs Fail


The specific substitution pattern of (4-Chloro-3-hydroxyphenyl)acetonitrile—a chloro group at the 4-position and a hydroxyl at the 3-position—dictates its unique physicochemical and biological properties. Generic substitution with analogs like 4-hydroxyphenylacetonitrile or 2,4-dichloro-5-hydroxyphenylacetonitrile is not equivalent, as even minor changes in halogenation or substitution pattern can significantly alter a molecule's reactivity, metabolic stability, and target binding profile. This guide provides direct comparative data to justify the selection of this specific derivative over its closest alternatives.

(4-Chloro-3-hydroxyphenyl)acetonitrile Comparative Evidence


High-Yield Demethylation Synthesis

A well-characterized synthetic route for (4-Chloro-3-hydroxyphenyl)acetonitrile involves the demethylation of 2-(4-chloro-3-methoxyphenyl)acetonitrile using boron tribromide (BBr3) . This method provides an efficient pathway that may be compared to routes for other chloro-hydroxy-phenylacetonitrile derivatives, which often require less straightforward or lower-yielding multi-step sequences.

Synthetic Chemistry Demethylation Process Optimization

CCR5 Antagonist Activity

Preliminary pharmacological screening indicates that (4-Chloro-3-hydroxyphenyl)acetonitrile can be used as a CCR5 antagonist [1]. This suggests potential for treating CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and COPD. In contrast, the non-chlorinated analog, 4-hydroxyphenylacetonitrile, is primarily known for its antioxidative activity and as an intermediate for cardiovascular drugs , showing a distinct biological profile.

HIV/AIDS CCR5 Antagonist Immunology

Higher Melting Point vs. Analog

The specific halogenation pattern of (4-Chloro-3-hydroxyphenyl)acetonitrile confers distinct physicochemical properties. Its reported melting point is 140-143°C . In comparison, the non-chlorinated analog, 4-hydroxyphenylacetonitrile, has a lower melting point of 67-70°C . The dichloro analog, 2,4-dichloro-5-hydroxyphenylacetonitrile, lacks a comparable, widely published melting point for direct comparison , highlighting the unique and well-characterized nature of this specific derivative.

Physicochemical Properties Drug Design Formulation

(4-Chloro-3-hydroxyphenyl)acetonitrile Applications


CCR5 Antagonist Lead Synthesis

This compound is a key intermediate for developing novel CCR5 antagonists [1]. Its use is warranted in programs targeting HIV, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. Procurement is recommended for laboratories focused on immunomodulation and antiviral drug discovery.

High-Yield Heterocyclic Building Block

The well-defined and high-yielding demethylation route (85% yield) [1] makes this nitrile a reliable building block for synthesizing complex heterocyclic libraries. It is an efficient choice for medicinal chemists seeking to incorporate a chloro-hydroxy-phenyl motif into their lead compounds with predictable synthetic outcomes.

High-Melting Point Solid Form Studies

The distinctively high melting point (140-143°C) of (4-Chloro-3-hydroxyphenyl)acetonitrile, compared to its non-chlorinated analog [1], makes it a valuable model compound for studying solid-state stability, crystal engineering, and formulation challenges associated with halogenated phenolic nitriles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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